molecular formula C9H13N3O2 B2691358 N-propyl-2-(pyrimidin-2-yloxy)acetamide CAS No. 1286726-85-9

N-propyl-2-(pyrimidin-2-yloxy)acetamide

Cat. No. B2691358
CAS RN: 1286726-85-9
M. Wt: 195.222
InChI Key: LCJVWZNCAYVHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-propyl-2-(pyrimidin-2-yloxy)acetamide” is a chemical compound with the CAS Number: 1286726-85-9 . It has a molecular weight of 195.22 and is a solid in its physical form . The IUPAC name for this compound is N-propyl-2-(2-pyrimidinyloxy)acetamide .


Molecular Structure Analysis

The InChI code for “N-propyl-2-(pyrimidin-2-yloxy)acetamide” is 1S/C9H13N3O2/c1-2-4-10-8(13)7-14-9-11-5-3-6-12-9/h3,5-6H,2,4,7H2,1H3,(H,10,13) .


Physical And Chemical Properties Analysis

“N-propyl-2-(pyrimidin-2-yloxy)acetamide” is a solid in its physical form . It has a molecular weight of 195.22 .

Scientific Research Applications

Radioligand Development for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related chemically to N-propyl-2-(pyrimidin-2-yloxy)acetamide, has been reported as selective ligands for the translocator protein (18 kDa). This class of compounds, including DPA-714, allows for the development of radioligands for positron emission tomography (PET) imaging by incorporating a fluorine atom for labeling with fluorine-18. The process for synthesizing [18F]DPA-714 is automated and provides a tool for in vivo imaging of the translocator protein, offering insights into neuroinflammatory processes (Dollé et al., 2008).

Antimicrobial and Antifolate Agents

Compounds with a pyrimidine structure have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Classical and nonclassical antifolates, including those related to the pyrimidine structure of N-propyl-2-(pyrimidin-2-yloxy)acetamide, demonstrate significant inhibition of human DHFR and the growth of various tumor cells in culture. This highlights their potential in developing new antitumor therapies (Gangjee et al., 2007).

Inhibitors for HIV-1 Protease

Introducing pyrimidine bases to P2 ligands enhances the potency of HIV-1 protease inhibitors. This approach, utilizing structural elements similar to N-propyl-2-(pyrimidin-2-yloxy)acetamide, has led to compounds displaying remarkable antiviral activity. These inhibitors show promise against drug-resistant HIV-1 variants, highlighting the potential for developing effective treatments for HIV/AIDS (Zhu et al., 2019).

Synthesis and Biological Evaluation

The synthesis and in vitro biological evaluation of pyrimidine-incorporated Schiff base of isoniazid indicate that such compounds exhibit good antimicrobial and antituberculosis activity. This research demonstrates the potential of pyrimidine derivatives, structurally related to N-propyl-2-(pyrimidin-2-yloxy)acetamide, in addressing infectious diseases (Soni & Patel, 2017).

properties

IUPAC Name

N-propyl-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-4-10-8(13)7-14-9-11-5-3-6-12-9/h3,5-6H,2,4,7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJVWZNCAYVHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2-(pyrimidin-2-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.